The trans isomer of diamminedichloroplatinum(II) (trans-DDP) has been shown to produce a DNA cross-linking effect in mouse leukemia L1210 cells, which is fully developed at the end of a 1-hour drug exposure, unlike the cis isomer which requires about 12 hours1. Additionally, trans-DDP adducts have been found to inhibit RNA polymerase II differentially in vivo, with a lower ability to block transcription compared to cis-DDP adducts2. This suggests that trans-DDP adducts might be preferentially bypassed by RNA polymerase II, which could provide insight into the differential toxicity of the two platinum isomers2. Furthermore, trans-DDP does not form detectable DNA-interstrand cross-links but does induce DNA-protein cross-links, which are more frequent when cells are treated at higher temperatures3. This interaction with DNA and proteins is crucial for understanding the cytotoxic effects of trans-DDP.
Trans-DDP has exhibited cytotoxic effects against various human and murine tumor cells, especially when combined with hyperthermia3. The heat treatment significantly enhances the cytotoxicity of trans-DDP, reducing the concentration required to achieve a cytotoxic effect. This combination has shown promise in in vitro and in vivo studies, with treated cells failing to form tumors in mice and a retardation of tumor growth observed when trans-DDP is administered after hyperthermia3. These findings suggest a potential application of trans-DDP in cancer therapy, particularly in combination with hyperthermia.
The interaction of trans-DDP with human serum albumin (HSA) has been studied, revealing that the trans isomer binds to albumin and induces the formation of albumin dimers more so than the cis isomer4. This binding affects the affinity of HSA towards other molecules like heme and bilirubin and causes a distinct modification of HSA's native structure4. Understanding these interactions is important for comprehending the metabolism and potential side effects of trans-DDP in clinical settings.
Kinetic studies using 195 Pt NMR spectroscopy have shown that both cis- and trans-DDP bind to DNA through two successive pseudo-first-order processes5. The trans isomer forms monofunctional adducts that subsequently close to bifunctional lesions, similar to the cis isomer, although the kinetics and efficiency of these processes may differ5. These binding kinetics are fundamental to understanding the drug's interaction with DNA and its subsequent biological effects.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: